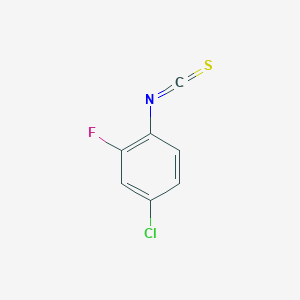

4-Chloro-2-fluorophenyl isothiocyanate

Description

General Overview of Isothiocyanate Chemistry

The isothiocyanate functional group, characterized by the formula R−N=C=S, is a member of the heterocumulene family. Its structure features a central carbon atom bonded to a nitrogen and a sulfur atom through double bonds. This arrangement makes the central carbon atom highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.

The reactivity of isothiocyanates is central to their utility in organic synthesis. They readily react with primary and secondary amines to form substituted thioureas, with alcohols to yield thiocarbamates, and with thiols to produce dithiocarbamates. mdpi.com This reactivity is foundational to their role as versatile intermediates for constructing a variety of sulfur- and nitrogen-containing compounds, many of which are scaffolds for biologically active molecules. organic-chemistry.org The general mechanism involves the nucleophilic addition of an amine, alcohol, or thiol to the electrophilic carbon of the isothiocyanate group.

Significance of Halogen Substitution in Phenyl Isothiocyanate Derivatives

The introduction of halogen atoms onto the phenyl ring of an aryl isothiocyanate has profound effects on the molecule's reactivity. Halogens, such as chlorine and fluorine, are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, by extension, from the isothiocyanate functional group.

This inductive withdrawal of electrons enhances the electrophilicity of the central carbon atom in the –N=C=S group, making the molecule more reactive toward nucleophiles compared to unsubstituted phenyl isothiocyanate. google.com While halogens also possess lone pairs of electrons that can participate in a resonance-donating effect (+R), the inductive effect is generally dominant in determining the reactivity of the isothiocyanate moiety. google.com

The specific placement of halogens, as seen in 4-Chloro-2-fluorophenyl isothiocyanate, provides a distinct electronic profile. The para-chloro and ortho-fluoro substitutions create a unique distribution of electron density that can influence not only the reactivity of the functional group but also the conformational preferences and intermolecular interactions of the resulting derivatives, such as thioureas. nih.govresearchgate.net

Research Trajectories and Academic Relevance of this compound

This compound serves as a valuable intermediate in the synthesis of compounds with potential applications in medicinal and agricultural chemistry. Its academic relevance lies in its utility as a scaffold for creating diverse molecular libraries, particularly for the discovery of new bioactive agents. Research has shown that thiourea (B124793) derivatives synthesized from various halogenated aryl isothiocyanates exhibit significant biological activities, including antimicrobial and anticancer properties. mendeley.commdpi.com

The 4-chloro-2-fluorophenyl moiety itself has been identified as a critical component in the development of potent kinase inhibitors. For instance, a pyrimidine-based Aurora A kinase inhibitor incorporating a (4-chloro-2-fluorophenyl) group (Compound 13) was found to effectively reduce the levels of cMYC and MYCN oncoproteins, which are implicated in many cancers. nih.gov The study highlighted that this specific halogenation pattern was superior to other combinations in achieving the desired biological effect. nih.gov

Given the established reactivity of the isothiocyanate group, this compound is a key precursor for synthesizing a wide array of thiourea derivatives. These derivatives are actively investigated for their therapeutic potential. The table below summarizes research on analogous halogenated phenyl isothiocyanates, illustrating the types of bioactive compounds that can be generated, a trajectory for which this compound is highly relevant.

| Precursor Isothiocyanate | Reactant | Resulting Compound Class | Biological Activity Investigated |

| Phenyl isothiocyanate | 4/6-substituted 2-aminobenzothiazoles | N-Benzothiazol-2-yl-N'-phenylthioureas | Antibacterial, Entomological nih.gov |

| Fluorinated Phenyl isothiocyanates | Sulfonamide-containing amines | Fluorinated thiourea-sulfonamides | Antimicrobial, Anticancer (MK-2 inhibitor) mendeley.com |

| 5-Chloro-pyrazole-4-carbonyl isothiocyanate | Fluorinated aromatic amines | Pyrazole acyl thioureas | Antifungal, Antiviral (TMV) nih.gov |

| 4-Methoxybenzoyl isothiocyanate | Various amines | N-acyl thiourea derivatives | Antioxidant mdpi.com |

The synthesis of these derivatives typically involves a straightforward nucleophilic addition reaction, where an amine attacks the electrophilic carbon of the isothiocyanate, as shown in the general scheme below.

Scheme 1: General synthesis of a substituted thiourea from this compound and a primary amine (R-NH₂).

This synthetic accessibility, combined with the demonstrated importance of the 4-chloro-2-fluorophenyl structural motif in bioactive molecules like kinase inhibitors, positions this compound as a compound of high academic and practical importance in the ongoing search for novel therapeutic agents. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-1-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIRTODHWQCPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373956 | |

| Record name | 4-Chloro-2-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68034-69-5 | |

| Record name | 4-Chloro-2-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Derivatization Pathways of 4 Chloro 2 Fluorophenyl Isothiocyanate

Nucleophilic Addition Reactions

The primary mode of reaction for 4-Chloro-2-fluorophenyl isothiocyanate involves the nucleophilic addition to the central carbon atom of the isothiocyanate group. This carbon is highly electrophilic due to the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. A wide range of nucleophiles, including amines, hydrazines, and alcohols, can attack this center, leading to the formation of diverse derivatives.

The reaction of isothiocyanates with amines is a fundamental and widely utilized method for the synthesis of thiourea (B124793) derivatives. ijacskros.com These reactions are typically efficient and proceed under mild conditions to yield N,N'-disubstituted or N,N,N'-trisubstituted thioureas.

This compound reacts readily with both primary and secondary amines to form the corresponding substituted thiourea derivatives. ijacskros.com The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. This initial addition is followed by a proton transfer, typically from the amine nitrogen to the isothiocyanate nitrogen, to yield the stable thiourea product. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695), acetone, or dichloromethane, at room temperature or with gentle heating. nih.govnih.gov For less reactive aromatic amines, a period of reflux may be necessary to drive the reaction to completion. researchgate.net

The general reaction can be represented as follows:

Scheme 1: General reaction of this compound with primary and secondary amines.

The addition of an amine to the isothiocyanate group is a highly regioselective process. The nucleophilic nitrogen atom of the amine exclusively attacks the central carbon atom of the C=S bond in the isothiocyanate moiety. This selectivity is governed by the electronic structure of the isothiocyanate group, where the carbon atom is the most electrophilic center. The alternative site of attack, the sulfur atom, is significantly less electrophilic. Consequently, the formation of other regioisomers is not observed under normal reaction conditions, leading to the unambiguous synthesis of the corresponding N-(4-Chloro-2-fluorophenyl)-N'-(substituted) thiourea. nih.govresearchgate.net

A broad range of primary and secondary amines can be employed in the synthesis of thiourea derivatives from this compound. The versatility of this reaction allows for the introduction of diverse structural motifs into the final thiourea product. Both aliphatic and aromatic amines have been shown to be effective nucleophiles in this transformation. nih.govnih.govmdpi.com

| Amine Type | Specific Examples | Resulting Thiourea Derivative |

| Primary Aliphatic Amines | Methylamine, Ethylamine, Cyclohexylamine | N-(4-Chloro-2-fluorophenyl)-N'-alkylthiourea |

| Secondary Aliphatic Amines | Dimethylamine, Morpholine, Piperazine | N-(4-Chloro-2-fluorophenyl)-N',N'-dialkylthiourea |

| Primary Aromatic Amines | Aniline (B41778), Substituted Anilines (e.g., Alkoxy anilines) | N-(4-Chloro-2-fluorophenyl)-N'-arylthiourea |

| Heterocyclic Amines | 2-Aminobenzothiazole derivatives | N-(4-Chloro-2-fluorophenyl)-N'-(heterocyclyl)thiourea |

In a reaction analogous to the formation of thioureas, this compound can react with hydrazine (B178648) hydrate (B1144303) to produce 4-(4-Chloro-2-fluorophenyl)thiosemicarbazide. Hydrazine, possessing two nucleophilic nitrogen atoms, acts as the nucleophile. The reaction typically proceeds by the attack of one of the nitrogen atoms of hydrazine on the isothiocyanate carbon. chemicalbook.com The reaction is often carried out in a polar solvent like isopropanol (B130326) or ethanol at room temperature, and the product frequently precipitates from the reaction mixture, facilitating its isolation. chemicalbook.comresearchgate.net This synthesis provides a key intermediate for the construction of various heterocyclic compounds. nih.gov

The reaction is as follows:

Scheme 2: Synthesis of 4-(4-Chloro-2-fluorophenyl)thiosemicarbazide.

While the reaction with amines is predominant, the electrophilic carbon of this compound can also be attacked by other nucleophiles such as alcohols and thiols, leading to the formation of thiocarbamates and dithiocarbamates, respectively.

The reaction with an alcohol (R'-OH) in the presence of a base yields an O-alkyl N-(4-chloro-2-fluorophenyl)thiocarbamate. Similarly, reaction with a thiol (R'-SH) produces the corresponding S-alkyl N-(4-chloro-2-fluorophenyl)dithiocarbamate. These reactions are generally less common than thiourea formation but represent an important derivatization pathway.

Furthermore, dithiocarbamates can be synthesized through an alternative route where an amine first reacts with carbon disulfide to form a dithiocarbamate (B8719985) salt, which can then be used to generate an isothiocyanate. researchgate.net This highlights the reversible nature of these chemical transformations under certain conditions.

| Nucleophile | Reagent Example | Product Class |

| Alcohol | Ethanol | O-Ethyl N-(4-chloro-2-fluorophenyl)thiocarbamate |

| Thiol | Ethanethiol | S-Ethyl N-(4-chloro-2-fluorophenyl)dithiocarbamate |

Formation of Guanidines via Tandem Addition-Guanylation Processes

Guanidine (B92328) and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. A modern and efficient method for the synthesis of guanidines from isothiocyanates involves a one-pot tandem addition-guanylation process. An electrochemical approach highlights this transformation, where this compound can react with an amine in an undivided cell. This process first involves the in situ generation of a thiourea derivative, which then undergoes electrolytic guanylation with another amine to yield the final guanidine product. This method is notable for its operational simplicity, use of aqueous media, and avoidance of harsh reagents, offering a green and cost-effective route to substituted guanidines.

Cycloaddition and Heterocycle Synthesis

The reactivity of the isothiocyanate group in this compound makes it an excellent building block for the synthesis of various heterocyclic scaffolds through cycloaddition and other cyclization reactions.

Construction of Nitrogen-Containing Heterocyclic Systems

The ability of the -N=C=S moiety to react with a variety of nucleophiles and participate in cyclization reactions is central to its utility in heterocyclic synthesis.

The synthesis of imidazolidineiminodithiones can be achieved through a regioselective reaction between an aryl isothiocyanate, such as this compound, and a substituted N-arylcyanothioformamide. nih.gov This reaction typically proceeds in a 1:1 molar ratio at room temperature, often catalyzed by a mild base like triethylamine (B128534) in a solvent such as dimethylformamide (DMF). nih.gov The process is characterized by its high regioselectivity and good to high yields, often without the need for chromatographic purification. nih.gov The proposed mechanism involves the nucleophilic attack of the thioamide nitrogen or sulfur of the N-arylcyanothioformamide on the electrophilic carbon of the isothiocyanate. Computational studies, such as those using Density Functional Theory (DFT), support the observed regiochemical outcome. nih.gov

Table 1: Synthesis of Imidazolidineiminodithiones

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

|---|

Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis is a classic and versatile method for the formation of a thiazole ring. While this method traditionally involves the reaction of an α-haloketone with a thioamide, variations exist where isothiocyanates can be utilized as precursors to the necessary thioamide component. Another relevant method is the Cook-Heilbron synthesis, which can produce 5-aminothiazoles by reacting α-aminonitriles with isothiocyanates under mild conditions. semanticscholar.org

Triazole Derivatives: 1,2,4-Triazoles can be synthesized from isothiocyanates through a multi-step process. Typically, an acid hydrazide is reacted with an isothiocyanate, such as this compound, to form a 1,4-disubstituted thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclization in an alkaline medium, such as an aqueous sodium hydroxide (B78521) solution, to yield the corresponding 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiol. researchgate.net

Table 2: General Synthesis of Thiazole and Triazole Derivatives

| Heterocycle | General Method | Key Intermediates |

|---|---|---|

| Thiazole | Cook-Heilbron Synthesis | α-aminonitrile |

Thiadiazoles: The isothiocyanate moiety is a key precursor for various isomers of thiadiazoles. For the synthesis of 1,3,4-thiadiazoles, a common route involves the reaction of an acid hydrazide with this compound to form a thiosemicarbazide, which is then cyclized. rsc.org The synthesis of 1,2,4-thiadiazoles can be achieved through methods like the oxidative ring closure of amidinothioureas, which can be derived from isothiocyanates. isres.org

Fused Thiadiazolones: The reactivity of aryl isothiocyanates can be harnessed for the synthesis of more complex fused heterocyclic systems. For instance, methyl 5-(arylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylates can be synthesized through the direct reaction of a deprotonated β-ketoester with an aryl isothiocyanate. researchgate.net This reaction demonstrates the utility of isothiocyanates in constructing fused thia-heterocycles.

Quinazolinone derivatives are readily accessible through reactions involving aryl isothiocyanates. A common and effective method involves the reaction of anthranilic acid with this compound in a suitable solvent like ethanol, often in the presence of a catalytic amount of a base such as triethylamine. nih.gov This reaction proceeds via an initial nucleophilic addition of the amino group of anthranilic acid to the isothiocyanate, followed by an intramolecular cyclization to form a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate. This intermediate can then be further derivatized to a variety of quinazolinone-based structures. nih.gov

Table 3: Synthesis of Quinazolinone Scaffolds

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Intermediate |

|---|

Benzotriazocines and Related Macrocycles

The synthesis of benzotriazocines and other related macrocyclic structures from this compound represents a sophisticated application of this reagent in the construction of complex molecular architectures. While direct, single-step syntheses of benzotriazocines from this specific isothiocyanate are not extensively documented in readily available literature, the general principles of macrocyclization involving isothiocyanates suggest a plausible synthetic route.

Typically, the formation of such macrocycles would involve a multi-step sequence, beginning with the reaction of this compound with a suitable bifunctional nucleophile. A key building block for the formation of a benzotriazocine ring system would be a diamine, often an aromatic diamine, which can undergo a condensation reaction with the isothiocyanate.

The initial step would involve the nucleophilic attack of one of the amino groups of the diamine onto the electrophilic carbon of the isothiocyanate, leading to the formation of a thiourea linkage. The resulting intermediate, a phenylthiourea (B91264) derivative bearing a pendant amino group, would then be poised for a subsequent intramolecular cyclization. This cyclization could be facilitated by the introduction of a second electrophilic center, which would react with the remaining amino group and another nucleophilic site on the molecule to close the macrocyclic ring. The precise conditions and additional reagents required for this cyclization would be highly dependent on the specific structure of the diamine and the desired macrocycle.

Generation of Sulfur-Containing Heterocyclic Systems

The isothiocyanate functionality is a cornerstone in the synthesis of a wide array of sulfur-containing heterocycles. The reactions typically proceed through nucleophilic addition to the central carbon of the isothiocyanate group, followed by intramolecular cyclization.

Thiazolidinethiones

The synthesis of thiazolidinethiones from this compound is a classic example of the construction of a five-membered heterocyclic ring. This transformation can be achieved through the reaction of the isothiocyanate with an α-mercaptoacetic acid or its ester derivatives.

The reaction mechanism commences with the nucleophilic attack of the thiol group of the α-mercaptoacetic acid on the electrophilic carbon of the isothiocyanate. This addition reaction forms a dithiocarbamic acid intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the nitrogen atom of the dithiocarbamate onto the carbonyl carbon of the carboxylic acid (or ester), followed by the elimination of a water molecule (or alcohol). This cyclization cascade results in the formation of the N-(4-Chloro-2-fluorophenyl)thiazolidine-2,4-dione ring system, which can exist in tautomeric equilibrium with the corresponding thiazolidinethione.

A representative reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Product |

| This compound | α-Mercaptoacetic acid | N-(4-Chloro-2-fluorophenyl)thiazolidine-2-thione-4-one |

Thieno[2,3-b]thiopyran-4-one (B13878582) Derivatives

The synthesis of thieno[2,3-b]thiopyran-4-one derivatives represents a more complex transformation that can utilize aryl isothiocyanates like this compound. A general and facile method for the synthesis of methyl 5-(arylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylates involves the direct reaction of a deprotonated β-keto ester with an aryl isothiocyanate. rsc.org

In a typical procedure, a β-keto ester, such as methyl 3-(thien-2-yl)-3-oxopropanoate, is deprotonated using a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The resulting enolate then acts as the nucleophile, attacking the electrophilic carbon of this compound. This initial addition is followed by an intramolecular cyclization and subsequent rearrangement to form the fused heterocyclic system of the thieno[2,3-b]thiopyran-4-one.

The proposed reaction mechanism involves the following key steps:

Deprotonation of the β-keto ester to form an enolate.

Nucleophilic attack of the enolate on the isothiocyanate carbon.

Intramolecular cyclization involving the thiolate anion and the ester carbonyl group.

Rearrangement and tautomerization to yield the final thieno[2,3-b]thiopyran-4-one derivative.

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Methyl 3-(thien-2-yl)-3-oxopropanoate | Sodium Hydride | Methyl 5-((4-chloro-2-fluorophenyl)amino)-4-oxo-4,5-dihydrothieno[2,3-b]thiopyran-6-carboxylate |

Mechanisms and Reactivity Patterns in Derivatization Reactions

The derivatization reactions of this compound are fundamentally governed by the electrophilic nature of the central carbon atom of the isothiocyanate group (-N=C=S). This carbon is susceptible to attack by a wide range of nucleophiles, initiating the formation of new chemical bonds and, frequently, subsequent cyclization events.

The reactivity of the isothiocyanate is significantly influenced by the electronic properties of the substituents on the aromatic ring. In the case of this compound, both the chlorine and fluorine atoms are electron-withdrawing groups. Their presence on the phenyl ring enhances the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isothiocyanate. This increased reactivity can lead to faster reaction rates and may allow reactions to proceed under milder conditions.

The general mechanism for the reaction of this compound with a nucleophile (Nu:) can be depicted as follows:

Nucleophilic Addition: The nucleophile attacks the central carbon of the isothiocyanate group. The π-electrons of the C=S bond shift to the sulfur atom, while the π-electrons of the C=N bond can shift to the nitrogen atom, forming a tetrahedral intermediate.

Proton Transfer/Rearrangement: The initially formed adduct is often unstable and will undergo rearrangement or proton transfer to form a more stable product. For instance, in reactions with primary or secondary amines, a proton is transferred from the amine to the nitrogen of the isothiocyanate, resulting in a stable thiourea derivative.

In the context of the synthesis of heterocyclic systems, this initial nucleophilic addition is the first step in a cascade of reactions. The subsequent intramolecular cyclization is a critical step that dictates the final heterocyclic structure. The regioselectivity of this cyclization is influenced by the nature of the nucleophile and the reaction conditions. For example, in the formation of thiazolidinethiones, the intramolecular reaction occurs between the nitrogen and a carbonyl group. In the synthesis of thieno[2,3-b]thiopyran-4-ones, the cyclization involves the formation of a new sulfur-carbon bond.

The presence of the ortho-fluoro substituent can also play a role in the reactivity and conformation of the resulting products through steric effects or potential intramolecular hydrogen bonding in intermediates or transition states. Computational studies on substituted phenyl isothiocyanates can provide further insights into the transition state energies and reaction pathways, helping to rationalize the observed reactivity and product distributions.

Spectroscopic and Crystallographic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Chloro-2-fluorophenyl isothiocyanate, a comprehensive analysis would involve ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the aromatic region of the spectrum for this compound, a complex splitting pattern would be expected due to the coupling between the three aromatic protons and the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro, fluoro, and isothiocyanate groups. However, specific chemical shift values and coupling constants for this compound are not documented in the available search results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound would show distinct signals for each of the seven carbon atoms. The carbon atom of the isothiocyanate group (-N=C=S) would appear at a characteristic downfield shift. The aromatic carbons would show complex patterns due to carbon-fluorine coupling. The precise chemical shifts are dependent on the specific electronic environment of each carbon, but experimental data for this particular isomer is not available.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) in Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterization. alfa-chemistry.comnih.gov The fluorine-19 nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to observe. alfa-chemistry.comnih.gov The chemical shift of the fluorine atom in this compound would provide insight into its electronic environment, which is influenced by the adjacent chloro and isothiocyanate groups. alfa-chemistry.com The typical chemical shift range for aryl fluorides is broad, and specific values are highly dependent on the substitution pattern. ucsb.educolorado.edu Without experimental data, the exact chemical shift for this compound cannot be provided.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The most characteristic feature in the IR spectrum of this compound would be a strong and sharp absorption band in the region of 2000-2200 cm⁻¹, which is indicative of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. Other bands corresponding to C-Cl, C-F, and aromatic C-H and C=C stretching and bending vibrations would also be present. Specific peak frequencies from an experimental spectrum are not available.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS)

LC/ESI-MS/MS is a highly sensitive and selective technique used for the analysis of complex mixtures and the structural elucidation of compounds. nih.govresearchgate.netmdpi.com In this method, the compound is first separated by liquid chromatography and then ionized using electrospray ionization before being analyzed by tandem mass spectrometry. For this compound, this technique would confirm the molecular weight and provide structural information through controlled fragmentation of the molecular ion. While this is a standard method for the analysis of isothiocyanates, specific mass spectral data, including the parent ion and fragmentation patterns for this compound, have not been found in the available literature. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with the chemical formula C₇H₃ClFNS, the theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

HRMS analysis would ionize the molecule and measure its mass-to-charge ratio (m/z) with exceptional precision, typically to within a few parts per million (ppm). The experimentally determined mass is then compared against the theoretical value. A close match between the experimental and theoretical exact masses serves as definitive evidence for the compound's molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₃ClFNS |

| Theoretical Monoisotopic Mass (Da) | 186.965876 |

| Expected Ion (e.g., [M+H]⁺) | 187.973701 |

| Required Mass Accuracy (ppm) | < 5 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the aromatic phenyl ring and the isothiocyanate (-N=C=S) group.

While specific experimental data for the title compound is not detailed in the available literature, the spectrum can be predicted based on its parent compound, phenyl isothiocyanate. The electronic spectrum of phenyl isothiocyanate displays absorption bands related to π → π* transitions within the benzene (B151609) ring. nih.gov The presence of halogen substituents (chloro and fluoro) on the ring acts as auxochromes, which can modify the absorption characteristics. These substituents can cause a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) and may also affect the intensity of the absorption bands.

| Transition Type | Approximate Wavelength (λmax) Range (nm) | Associated Chromophore |

|---|---|---|

| π → π | 240 - 280 | Substituted Phenyl Ring |

| π → π | 280 - 320 | Phenyl-Isothiocyanate Conjugated System |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single crystal X-ray diffraction is the authoritative method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsional angles, thereby establishing the molecule's conformation in the solid state.

For this compound, a successful single-crystal X-ray analysis would yield a detailed structural model. It would confirm the substitution pattern on the phenyl ring and precisely define the geometry of the isothiocyanate group, including the linearity or any deviation thereof. Although a specific crystal structure for the title compound is not publicly available, the technique has been successfully applied to related halogenated benzamides and phenyl isothiocyanate derivatives, confirming its suitability for this class of compounds. The data obtained would include the unit cell dimensions, space group, and atomic coordinates.

| Parameter | Type of Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice (e.g., P2₁/c) |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Cl, C-F, N=C) |

| Bond Angles (°) | Angles between adjacent bonds (e.g., F-C-C, C-N=C) |

| Torsion Angles (°) | Conformation of the molecule (e.g., planarity of the ring) |

Beyond individual molecular structure, X-ray diffraction data allows for a thorough analysis of the crystal packing, which is dictated by various intermolecular interactions. In the solid state of this compound, several non-covalent interactions are expected to play a crucial role in stabilizing the crystal lattice.

| Interaction Type | Description | Atoms/Groups Involved |

|---|---|---|

| Weak Hydrogen Bonds | Interaction between an acidic C-H and an electronegative atom. | C-H···S, C-H···F, C-H···Cl, C-H···N |

| Halogen Bonding | Interaction involving an electrophilic region on a halogen atom. | C-Cl···S, C-Cl···N |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl Ring ··· Phenyl Ring |

| C–H···π Interactions | Interaction of a C-H bond with the π-electron system of the ring. | C-H ··· Phenyl Ring |

| Dipole-Dipole Interactions | Electrostatic forces between polar C-F, C-Cl, and N=C=S groups. | C-F, C-Cl, N=C=S |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules, offering a balance between accuracy and computational cost. For 4-Chloro-2-fluorophenyl isothiocyanate, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G, can elucidate its fundamental chemical characteristics. sid.irmdpi.com

Quantum chemical calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and the distribution of electrons.

Electronic Structure: The electronic structure is significantly shaped by the electronegative halogen atoms and the electron-withdrawing isothiocyanate group. The fluorine and chlorine atoms pull electron density from the aromatic ring through the inductive effect. Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution on each atom. In related halobenzenes, NBO analysis shows that the halogen atoms carry a partial negative charge, influencing the charge on the adjacent (ipso) carbon atom. walisongo.ac.id This charge distribution is critical for understanding the molecule's reactivity and intermolecular interactions.

| Parameter | Predicted Value Range | Description |

| C-Cl Bond Length | ~1.74 Å | Typical bond distance for chlorine attached to an aromatic ring. |

| C-F Bond Length | ~1.35 Å | Typical bond distance for fluorine attached to an aromatic ring. |

| N=C Bond Length | ~1.20 Å | Characteristic double bond length within the isothiocyanate group. |

| C=S Bond Length | ~1.58 Å | Characteristic double bond length within the isothiocyanate group. |

| C-N-C Angle | ~140-160° | Reflects the geometry and potential bending of the isothiocyanate linker. |

| Dihedral Angles | Near 0° or 180° | Indicates the planarity of the phenyl ring relative to its substituents. acs.org |

Note: The data in this table are representative values based on DFT calculations of similarly structured aromatic and halogenated compounds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely centered on the electrophilic isothiocyanate group. The electron-withdrawing nature of the chloro, fluoro, and isothiocyanate substituents would lower the energy of both the HOMO and LUMO compared to unsubstituted benzene (B151609). Global reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. mdpi.comresearchgate.net

| Parameter | Formula | Description | Predicted Characteristic |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to ionization potential. | Relatively low due to electron-withdrawing groups. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | Relatively low, indicating a good electron acceptor. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | An indicator of chemical stability and reactivity. | Moderate to small, suggesting significant reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. | Inversely related to reactivity. |

| Electrophilicity Index (ω) | μ²/2η (where μ ≈ (EHOMO + ELUMO)/2) | Quantifies the electron-accepting capability of a molecule. researchgate.net | High, indicating a strong electrophile. |

Note: This table describes the parameters derived from FMO analysis and their expected characteristics for the title compound.

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which can aid in the structural characterization of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the molecule's fundamental vibrational modes.

For this compound, key predicted vibrational modes would include:

-N=C=S Asymmetric Stretch: A strong, characteristic band typically found in the 2000-2200 cm⁻¹ region.

C-Cl Stretching: Vibrations expected in the lower frequency region of the spectrum.

C-F Stretching: A strong absorption band typically observed around 1200-1300 cm⁻¹.

Aromatic C-H and C=C Stretching: Bands characteristic of the substituted phenyl ring, usually appearing above 3000 cm⁻¹ and in the 1400-1600 cm⁻¹ range, respectively. mdpi.com

Comparing the computed frequencies with experimental data allows for a detailed assignment of the observed spectral bands. researchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3050 - 3150 | Stretching vibrations of the C-H bonds on the phenyl ring. |

| N=C=S Asymmetric Stretch | 2000 - 2200 | A very strong and characteristic peak for the isothiocyanate functional group. |

| Aromatic C=C Stretch | 1400 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic ring. |

| C-F Stretch | 1200 - 1300 | Stretching vibration of the carbon-fluorine bond. |

| C-Cl Stretch | 700 - 850 | Stretching vibration of the carbon-chlorine bond. |

Note: The frequencies are representative and based on DFT calculations for similar halogenated aromatic compounds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. youtube.comyoutube.com Green and yellow areas represent neutral or weakly charged regions.

For this compound, an MEP map would reveal:

Negative Potential (Red): Concentrated around the highly electronegative fluorine, chlorine, nitrogen, and sulfur atoms. The areas around the sulfur and nitrogen atoms of the isothiocyanate group are expected to be particularly electron-rich, making them sites for interaction with electrophiles or participation in hydrogen and halogen bonding. researchgate.net

Positive Potential (Blue): Likely located on the hydrogen atoms of the phenyl ring.

Neutral/Mixed Potential (Green/Yellow): The carbon framework of the phenyl ring would display a more neutral potential.

MEP maps provide an intuitive understanding of where the molecule is most likely to interact with other chemical species, corroborating the predictions made by FMO analysis. walisongo.ac.id

Mechanistic Studies Through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, DFT can be used to model its reactions, such as the common addition of a nucleophile (e.g., an amine to form a thiourea) to the central carbon of the isothiocyanate group.

By modeling the reaction pathway, chemists can:

Locate Transition States: Identify the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculate Activation Energies: Determine the energy required to reach the transition state, which correlates with the reaction rate.

Analyze Reaction Intermediates: Identify any stable or metastable species that are formed during the course of the reaction.

These computational studies provide a molecular-level understanding of reaction feasibility and selectivity, guiding synthetic efforts and explaining observed chemical behavior.

Intermolecular Interactions and Non-Covalent Bonding

The halogen and sulfur atoms in this compound enable it to participate in a range of significant non-covalent interactions, particularly halogen bonding.

A halogen bond is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (e.g., an electron-rich atom like O, N, or S). researchgate.net While counterintuitive given the electronegativity of halogens, larger halogens like chlorine and bromine have an anisotropic distribution of electron density, leading to a region of positive electrostatic potential (a σ-hole) along the axis of the C-X bond. nih.gov

In the context of this compound, two key types of halogen bonding are possible:

Chlorine as Halogen Bond Donor: The chlorine atom can act as a halogen bond donor, interacting with a Lewis basic site on another molecule.

Sulfur as Halogen Bond Acceptor: The electron-rich sulfur atom of the isothiocyanate group is an excellent halogen bond acceptor. Studies on related thiocarbonyl (C=S) compounds have demonstrated the formation of strong intermolecular halogen bonds, such as C=S···Cl and C=S···Br interactions. mdpi.com

These interactions are highly directional, with the C-X···S angle typically being close to 180°. researchgate.net The S···Cl distance in such bonds is shorter than the sum of their van der Waals radii, indicating a significant attractive force. mdpi.com These specific and directional interactions can play a crucial role in controlling the crystal packing of the molecule in the solid state and its recognition by biological macromolecules.

Applications in Advanced Chemical Research

Reagent for Derivatization in Analytical Chemistry

Chemical derivatization is a technique used to convert an analyte into a product, or 'derivative', that has properties more suitable for a given analytical method. Isothiocyanates are well-established pre-column derivatizing reagents, particularly in High-Performance Liquid Chromatography (HPLC). They react quantitatively with primary and secondary amines, such as those in amino acids and peptides, to form stable phenylthiocarbamyl (PTC) or thiourea (B124793) derivatives. This process is fundamental to enhancing the detectability and chromatographic behavior of these analytes.

Enhancement of Detection Sensitivity in Chromatographic Analysis

One of the primary goals of derivatization is to improve the sensitivity of detection for compounds that lack a strong chromophore or fluorophore. mdpi.com 4-Chloro-2-fluorophenyl isothiocyanate reacts with non-absorbing amines to attach the chloro-fluorophenyl group, which acts as a strong chromophore, significantly increasing the molar absorptivity of the analyte in the ultraviolet (UV) region of the electromagnetic spectrum. This allows for highly sensitive detection using standard UV-Vis detectors in HPLC systems.

The presence of halogen atoms on the aromatic ring can further modify the UV absorption characteristics compared to the archetypal reagent, Phenyl isothiocyanate (PITC). This modification can lead to shifts in the absorption maximum (λmax) and an increase in signal intensity, allowing for lower limits of detection (LOD) and quantification (LOQ). While PITC is a classic reagent, halogenated analogs like this compound are explored for potentially superior detection capabilities. The stability of the resulting thiourea derivative is crucial for reproducible and accurate quantification.

Below is a comparative table of common derivatization reagents used for amino acid analysis via HPLC, illustrating the principles of how different functional groups enhance detection.

| Derivatizing Reagent | Abbreviation | Target Functional Group | Detection Method | Typical Detection Limit |

| Phenyl isothiocyanate | PITC | Primary/Secondary Amines | UV (254 nm) | 1-10 picomoles |

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | ~50 femtomoles |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary/Secondary Amines | Fluorescence | 10-50 femtomoles |

| Dansyl chloride | Dns-Cl | Primary/Secondary Amines | Fluorescence | ~1 picomole |

This table illustrates the comparative sensitivity of common derivatization agents. The sensitivity for this compound is expected to be in a similar range to PITC, with potential enhancements due to its halogen substituents.

Methodologies for Quantitative Determination of Amines

The reaction of this compound with amines provides a robust foundation for their quantitative determination. The methodology is analogous to the well-established Edman degradation chemistry, which uses PITC for N-terminal protein sequencing. The general procedure involves several key steps:

Coupling: The amine-containing sample is mixed with this compound in a buffered, alkaline solution (typically pH 8-9). The reaction proceeds at room temperature or with gentle heating to form the corresponding substituted thiourea derivative.

Extraction/Cleanup: After the reaction is complete, excess reagent and byproducts are removed, often by liquid-liquid extraction or evaporation under a stream of nitrogen, to prevent interference during chromatographic analysis.

Chromatographic Separation: The derivatized sample is redissolved in a suitable solvent and injected into a reverse-phase HPLC (RP-HPLC) system. Separation of the derivatized amines is achieved using a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Detection and Quantification: The eluting derivatives are monitored by a UV detector at a wavelength where the chloro-fluorophenyl group exhibits maximum absorbance. The concentration of each amine is determined by comparing its peak area to that of a known standard.

This method allows for the reliable quantification of various amines, including amino acids, biogenic amines, and pharmaceutical compounds, in complex biological and environmental matrices. nih.gov

Versatile Building Block in Organic Synthesis for Complex Molecular Architectures

Organic building blocks are relatively simple molecules that serve as foundational units for the construction of more complex structures. cymitquimica.comboronmolecular.com this compound is a valuable building block due to the high reactivity of the isothiocyanate functional group, which can undergo addition reactions with a wide range of nucleophiles. lifechemicals.com The presence of two different halogen atoms on the phenyl ring also offers sites for further functionalization through cross-coupling reactions, adding to its synthetic versatility. sigmaaldrich.com

Precursor for Novel Drug-like Scaffolds and Chemical Libraries

In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," are recognized for their ability to bind to multiple biological targets. researchgate.net The synthesis of libraries of compounds based on these scaffolds is a cornerstone of modern drug discovery. This compound serves as an excellent precursor for creating diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals.

For instance, its reaction with α-haloketones in the presence of an amine (Hantzsch synthesis) can yield substituted aminothiazoles. mdpi.com Similarly, reactions with hydrazines or other binucleophiles can lead to the formation of various five- and six-membered heterocyclic systems. These scaffolds form the core of numerous biologically active molecules. The table below lists examples of drug-like scaffolds that can be synthesized from aryl isothiocyanates.

| Reactant(s) | Resulting Scaffold | Potential Biological Relevance |

| α-Amino ketone | Thiazole (B1198619) | Anticancer, Antimicrobial |

| Hydrazine (B178648) derivative | Thiosemicarbazide (B42300) / Triazole | Antifungal, Antiviral |

| o-Phenylenediamine | Benzimidazole | Anthelmintic, Proton-pump inhibitors |

| β-Amino alcohol | Oxazolidinethione | Antibacterial |

This table provides examples of important heterocyclic scaffolds that can be accessed through the reactivity of the isothiocyanate group, highlighting the role of this compound as a key synthetic precursor.

Role in Material Science for Functional Cocrystals

Cocrystals are multicomponent crystalline solids composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and halogen bonds. mdpi.com This field of crystal engineering is particularly important in the pharmaceutical industry, where cocrystallization can be used to modify and improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.

This compound and its derivatives are promising candidates for use as "coformers" in the design of functional cocrystals. The key structural features that enable this application include:

Hydrogen Bonding: The thiourea moiety, formed after reaction with an amine, contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=S group), allowing it to form robust and predictable hydrogen-bonding networks with APIs containing complementary functional groups (e.g., carboxylic acids, amides).

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, forming specific, directional interactions with Lewis basic sites (e.g., carbonyls, nitrogen atoms) on a partner molecule.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems.

By systematically combining these interactions, researchers can design novel solid-state forms of materials with tailored properties for applications in pharmaceuticals, agrochemicals, and specialty chemicals. mdpi.com

Future Research Directions and Perspectives

Development of Highly Efficient and Atom-Economical Synthetic Protocols

The future synthesis of 4-Chloro-2-fluorophenyl isothiocyanate will likely focus on methods that are not only efficient but also adhere to the principles of green chemistry, emphasizing high atom economy. Traditional methods for synthesizing aryl isothiocyanates often involve the use of toxic reagents like thiophosgene (B130339) or carbon disulfide. Future protocols will aim to replace these hazardous materials with safer and more sustainable alternatives.

One promising avenue is the use of elemental sulfur as the sulfur source. researchgate.net Recent advancements have demonstrated the synthesis of isothiocyanates from primary amines and elemental sulfur, a process that is significantly more environmentally benign. researchgate.net The development of catalytic systems that can facilitate this transformation for electron-deficient anilines, such as 4-chloro-2-fluoroaniline, will be a key research focus.

Another area of development will be one-pot, multi-step synthetic sequences that minimize waste and reduce the need for intermediate purification steps. For instance, a two-step, one-pot reaction of the corresponding amine with carbon disulfide, followed by desulfurization with a reagent like propane (B168953) phosphonic acid anhydride (B1165640) (T3P®), has shown success for a range of amines and could be optimized for this compound. nih.gov

| Synthetic Protocol | Key Features | Potential Advantages | Research Goal for this compound |

| Catalytic sulfurization | Utilizes elemental sulfur, often with a catalyst. researchgate.net | Avoids toxic reagents like thiophosgene. High atom economy. researchgate.net | Development of a specific catalyst for the efficient conversion of 4-chloro-2-fluoroaniline. |

| One-pot desulfurization | In-situ formation of dithiocarbamate (B8719985) followed by desulfurization. nih.gov | Reduced reaction time and waste. nih.gov | Optimization of reaction conditions for high yield and purity. |

| Photocatalyzed synthesis | Uses light to drive the reaction between an amine and carbon disulfide. nih.gov | Mild reaction conditions. nih.gov | Exploration of suitable photocatalysts for this specific substrate. |

Exploration of Novel Reactivity and Selectivity in Catalytic Transformations

The isothiocyanate group is a versatile functional handle for a variety of chemical transformations. Future research will undoubtedly explore the novel reactivity of this compound in catalytic processes to generate complex molecular architectures.

Cycloaddition Reactions: The -N=C=S moiety can participate in cycloaddition reactions. For instance, [2+2] and [4+2] cycloadditions with various dienophiles and dienes could lead to the formation of novel heterocyclic scaffolds. researchgate.netchemrxiv.org The electronic properties imparted by the chloro and fluoro substituents on the phenyl ring could influence the reactivity and selectivity of these reactions, a subject ripe for investigation.

Multicomponent Reactions (MCRs): Isothiocyanates are valuable components in MCRs, which allow for the rapid assembly of complex molecules from three or more starting materials in a single step. researchgate.netnih.gov Future work could involve the use of this compound in Ugi or Passerini-type reactions to generate libraries of novel compounds for biological screening. nih.gov

Catalytic Addition Reactions: The addition of nucleophiles to the isothiocyanate group is a fundamental reaction. The development of catalysts to control the stereoselectivity of such additions would be a significant advancement. For example, rare-earth metal complexes have been shown to catalyze the addition of thiols to phenyl isothiocyanates, and similar systems could be explored for this compound. google.com

| Reaction Type | Potential Reactants | Expected Products | Future Research Focus |

| [4+2] Cycloaddition | Dienes | Thiazinane derivatives | Investigation of stereoselectivity and regioselectivity. |

| Ugi Multicomponent Reaction | Aldehydes, amines, isocyanides | Peptidomimetic structures | Library synthesis for drug discovery. nih.gov |

| Catalytic Thiol Addition | Thiols with a chiral catalyst | Chiral thiocarbamates | Development of enantioselective catalytic systems. |

Advanced In Silico Approaches for Structure-Reactivity Correlations and Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, in silico methods will be invaluable in several key areas.

Molecular Modeling and Docking: For derivatives of this compound synthesized for biological applications, molecular modeling and docking studies will be crucial. thieme-connect.comnih.govchemrxiv.org These techniques can predict how these molecules might bind to biological targets, such as enzymes or receptors, providing insights that can guide the design of more potent and selective therapeutic agents. nih.govsigmaaldrich.com

Quantitative Structure-Activity Relationship (QSAR) Studies: As libraries of compounds derived from this compound are synthesized and tested, QSAR models can be developed. researchgate.net These models establish a mathematical relationship between the chemical structure of the compounds and their biological activity, enabling the prediction of the activity of new, yet-to-be-synthesized molecules.

| Computational Method | Information Gained | Application in Research |

| Density Functional Theory (DFT) | Electronic properties, reactivity indices, reaction mechanisms. sigmaaldrich.comrsc.org | Predicting reaction outcomes and designing new reactions. nih.gov |

| Molecular Docking | Binding modes and affinities to biological targets. thieme-connect.comnih.govchemrxiv.org | Virtual screening and rational drug design. nih.govsigmaaldrich.com |

| QSAR | Correlation between chemical structure and biological activity. researchgate.net | Predicting the activity of new compounds and optimizing lead structures. |

Integration with Flow Chemistry and Automation for Scalable Synthesis

The translation of novel synthetic methods from the laboratory to industrial-scale production requires robust and scalable processes. Flow chemistry and automation are set to play a pivotal role in the future synthesis of this compound and its derivatives.

Continuous Flow Synthesis: Isothiocyanates can be reactive and unstable, making their synthesis and immediate use in subsequent reactions well-suited for continuous flow processing. Flow reactors offer excellent control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and greater consistency compared to batch processes. The generation of isothiocyanate-substituted aryllithiums in flow has been shown to be a powerful technique for creating functionalized molecules. researchgate.net

Automated Synthesis Platforms: The use of automated platforms can significantly accelerate the synthesis and screening of libraries of compounds derived from this compound. These systems can perform multiple reactions in parallel, purify the products, and even perform initial biological assays, dramatically speeding up the drug discovery and development process.

| Technology | Key Advantages | Future Application |

| Flow Chemistry | Enhanced safety, precise control over reaction conditions, ease of scalability. | Development of a continuous, multi-step synthesis of this compound and its direct use in subsequent reactions. researchgate.net |

| Automated Synthesis | High-throughput experimentation, rapid library generation, integrated purification. | Automated synthesis of a diverse library of thiourea (B124793) or heterocyclic derivatives for high-throughput screening. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-2-fluorophenyl isothiocyanate in laboratory settings?

- Answer: The compound is typically synthesized via nucleophilic addition-elimination mechanisms. For example, reacting acyl chlorides with potassium thiocyanate generates acyl isothiocyanates . A general procedure involves substituting chloride with thiocyanate groups under controlled conditions, often in polar solvents like dimethylformamide (DMF) . Specific steps may include temperature optimization (e.g., 0–25°C) and purification via column chromatography to isolate the product.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Answer: Key methods include:

- FT-IR spectroscopy to confirm the thiocarbonyl (C=S) group (~1200–1250 cm⁻¹) and isothiocyanate (-NCS) stretching (~2050–2150 cm⁻¹) .

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to resolve aromatic substituents and verify regiochemistry .

- X-ray crystallography (e.g., SHELX programs) for absolute structural confirmation, particularly when crystallizing derivatives like thioureas .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ when reacting with primary amines versus secondary amines?

- Answer:

- With primary amines , the isothiocyanate group undergoes nucleophilic attack to form thioureas, confirmed by FT-IR and mass spectrometry .

- With secondary amines , steric hindrance may lead to incomplete reactions or alternative pathways, such as cyclization to form heterocycles (e.g., thiadiazoles) under basic conditions . Kinetic studies using GC or HPLC can monitor intermediate formation .

Q. What experimental conditions are critical to maintaining the stability of this compound during long-term storage?

- Answer: Stability is influenced by:

- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis.

- Solvent : Use inert solvents (e.g., dry DMF or acetonitrile) to avoid nucleophilic attack by protic solvents.

- Light exposure : Protect from UV light to prevent photodegradation, as suggested by analogs like fluorescein isothiocyanate .

Q. How can researchers resolve contradictions in reported reactivity of this compound across different studies?

- Answer: Contradictions often arise from variations in:

- Substituent effects : The electron-withdrawing chloro and fluoro groups may alter reactivity compared to non-halogenated analogs.

- Reaction conditions : Replicate experiments under standardized parameters (e.g., solvent, temperature, stoichiometry) .

- Analytical validation : Use multiple techniques (e.g., TLC, GC-MS, NMR) to confirm product identity and rule out side reactions .

Q. What strategies enable the use of this compound in constructing DNA-encoded libraries (DELs)?

- Answer:

- In situ conversion : DNA-conjugated amines can be converted to isothiocyanates for modular derivatization .

- Diversity-oriented synthesis (DOS) : React with hydrazines or thiols to generate thiazolines or quinazolinones, expanding DEL chemical space .

- Compatibility checks : Ensure reactions are DNA-compatible (aqueous buffers, mild pH) to preserve oligonucleotide integrity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.